Velusetrag Hydrochloride: A Technical Guide to its High-Selectivity 5-HT4 Receptor Agonism
Velusetrag Hydrochloride: A Technical Guide to its High-Selectivity 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of velusetrag (B1683485) hydrochloride (formerly TD-5108), a potent and high intrinsic activity agonist of the serotonin (B10506) 5-HT4 receptor. Velusetrag has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation.[1] Its clinical development has been underpinned by a pharmacological profile characterized by a high degree of selectivity for the 5-HT4 receptor, which is critical for minimizing off-target effects that have limited the therapeutic potential of earlier generation 5-HT4 agonists.
Executive Summary
Velusetrag is a highly selective 5-HT4 receptor agonist.[2][3] In vitro studies have demonstrated its high affinity and functional potency at the human 5-HT4 receptor.[4] Notably, velusetrag exhibits substantial selectivity over other serotonin receptor subtypes, other biogenic amine receptors, and the hERG potassium channel, which is a key consideration for cardiovascular safety.[4] This document summarizes the available quantitative data, details the experimental methodologies used to ascertain this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of velusetrag for the human 5-HT4 receptor, along with its selectivity against other key targets.
Table 1: Velusetrag On-Target Binding Affinity and Functional Potency
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (pKi) | h5-HT4(c) | 7.7 | Human | Radioligand Binding Assay | [4] |
| Functional Potency (pEC50) | h5-HT4(c) | 8.3 | Human | cAMP Functional Assay | [4] |
pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Velusetrag Selectivity Profile
| Off-Target Receptor/Channel | Selectivity Fold vs. 5-HT4 | Comments | Reference |
| Other 5-HT Receptors (including h5-HT2B and h5-HT3A) | >500-fold | Based on comparative binding affinities. | [4] |
| Other Biogenic Amine Receptors | ≥25-fold | Based on comparative binding affinities. | [4] |
| hERG K+ Channel | No effect at 3 µM | Indicates low risk for cardiac arrhythmia. | [4] |
While comprehensive screening data with specific Ki values for a wide panel of off-target receptors are not publicly available, the existing data strongly support the assertion that velusetrag has no significant affinity for a broad range of other receptors, ion channels, and enzymes at therapeutically relevant concentrations.[3][5]
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like velusetrag initiates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream cellular effects that are crucial for modulating gastrointestinal motility.
Caption: 5-HT4 Receptor Signaling Pathway Activated by Velusetrag.
Experimental Protocols
The selectivity and potency of velusetrag were determined using standard in vitro pharmacological assays. The general methodologies for these key experiments are described below.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
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Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the recombinant human 5-HT4(c) receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated by centrifugation.
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Assay Incubation: The prepared cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]-GR113808).
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Competitive Binding: Increasing concentrations of the unlabeled test compound (velusetrag) are added to the incubation mixture. Velusetrag competes with the radioligand for binding to the 5-HT4 receptor.
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Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
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Data Analysis: The concentration of velusetrag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
cAMP Functional Assay for 5-HT4 Receptor Agonist Activity
This assay measures the ability of a compound to activate the 5-HT4 receptor and elicit a downstream cellular response, in this case, the production of cyclic AMP (cAMP).
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Cell Culture: HEK293 cells expressing the human 5-HT4(c) receptor are cultured in multi-well plates.
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Compound Incubation: The cells are incubated with increasing concentrations of velusetrag.
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cAMP Production: As velusetrag binds to and activates the 5-HT4 receptors, the coupled Gs protein stimulates adenylyl cyclase, which converts ATP to cAMP.
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Cell Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit, often based on a competitive immunoassay format (e.g., HTRF or ELISA).
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Data Analysis: The concentration of velusetrag that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The intrinsic activity (IA) is also determined by comparing the maximal response induced by velusetrag to that of a reference full agonist, such as serotonin.
Experimental Workflow Visualization
The process of determining the selectivity of a compound like velusetrag involves a systematic series of assays.
Caption: Experimental Workflow for Assessing Receptor Selectivity.
Conclusion
The available preclinical data robustly demonstrate that velusetrag hydrochloride is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. Its selectivity against other serotonin receptor subtypes and the hERG channel is a key differentiating feature, suggesting a favorable safety profile compared to older, less selective agents. This high selectivity is fundamental to its mechanism of action in treating gastrointestinal motility disorders by specifically targeting the 5-HT4 receptor-mediated pathways. Further research and clinical studies continue to build upon this foundational pharmacological profile.
References
- 1. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 4. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
